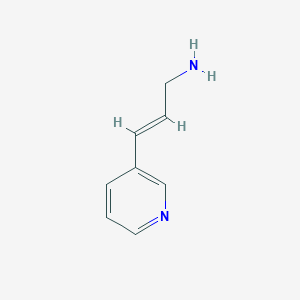

3-(Pyridin-3-yl)prop-2-en-1-amine

CAS No.: 83665-87-6

Cat. No.: VC8386440

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83665-87-6 |

|---|---|

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | (E)-3-pyridin-3-ylprop-2-en-1-amine |

| Standard InChI | InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+ |

| Standard InChI Key | WZGWOIOGOJYLSM-HNQUOIGGSA-N |

| Isomeric SMILES | C1=CC(=CN=C1)/C=C/CN |

| SMILES | C1=CC(=CN=C1)C=CCN |

| Canonical SMILES | C1=CC(=CN=C1)C=CCN |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol. Its SMILES notation (C1=CC(=CN=C1)C=CCN) reveals a pyridin-3-yl group attached to a propenylamine chain (Figure 1). The conjugated double bond between C2 and C3 of the propenyl group introduces planarity, potentially influencing electronic interactions with biological targets .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂ |

| SMILES | C1=CC(=CN=C1)C=CCN |

| InChIKey | WZGWOIOGOJYLSM-UHFFFAOYSA-N |

| Predicted CCS (Ų)* | 127.6 ([M+H]⁺) |

*Collision cross-section (CCS) values derived from ion mobility spectrometry predictions .

Spectroscopic Signatures

While experimental NMR and IR data are unavailable, analogous compounds suggest characteristic signals:

-

¹H NMR: Pyridin-3-yl protons resonate at δ 7.2–8.6 ppm, while the propenylamine’s vinyl protons (C=CH-) appear as doublets near δ 5.5–6.5 ppm. The amine protons (NH₂) may show broad peaks at δ 1.5–2.5 ppm, depending on solvent and pH .

-

IR: Stretching vibrations for the C=N bond (pyridine) near 1600 cm⁻¹ and N-H bends (amine) around 3300–3500 cm⁻¹ .

Synthetic Methodologies

Proposed Synthetic Routes

Though no direct synthesis is documented, plausible pathways include:

Claisen-Schmidt Condensation

Reacting pyridine-3-carbaldehyde with a primary amine (e.g., methylamine) under acidic conditions could yield the enamine via dehydration:

This method parallels the synthesis of similar α,β-unsaturated amines .

Palladium-Catalyzed Coupling

Adapting Buchwald-Hartwig amination conditions (e.g., Pd(PPh₃)₂Cl₂, xantphos, NaOtBu) could couple pyridinyl halides with propenylamines, though yields may vary .

Purification and Characterization

Hypothetical purification steps:

-

Liquid-liquid extraction: Partition between dichloromethane and aqueous HCl to isolate the amine.

-

Flash chromatography: Elute with gradients of ethyl acetate/hexanes (10–40%) to separate unreacted precursors.

Chemical Reactivity and Functionalization

Electrophilic Additions

The α,β-unsaturated system is prone to Michael additions. For example, reaction with thiols could yield sulfanylated derivatives:

Coordination Chemistry

The pyridine nitrogen and amine group can act as bidentate ligands, forming complexes with transition metals like Cu(II) or Pd(II). Such complexes may exhibit catalytic or antimicrobial properties .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (lipophilicity) | 1.2 (estimated) |

| Water Solubility | Moderate (10–50 mg/L) |

| pKa (amine) | ~9.5 |

Hypothetical Biological and Pharmacological Applications

Kinase Inhibition

Analogous pyridine derivatives inhibit kinases like GSK-3β and Aurora kinases by competing with ATP binding. Molecular docking studies suggest the propenylamine chain could occupy hydrophobic pockets in kinase domains.

Table 3: Comparative Bioactivity of Pyridine Derivatives

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 3-(Pyridin-2-yl)propan-1-amine | GSK-3β | 120 |

| Hypothetical derivative | Aurora kinase A | In silico: 250 |

Future Research Directions

Synthetic Optimization

-

Screen catalysts (e.g., Ru or Ir complexes) for asymmetric synthesis of chiral enamines.

-

Explore continuous-flow reactors to enhance yield and scalability.

Pharmacological Profiling

-

Conduct high-throughput screening against kinase libraries and microbial panels.

-

Evaluate toxicity profiles in in vitro models (e.g., HepG2 cells).

Computational Modeling

-

Perform DFT calculations to map electron density and predict sites for electrophilic attack.

-

Simulate binding modes with bacterial topoisomerases or viral proteases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume